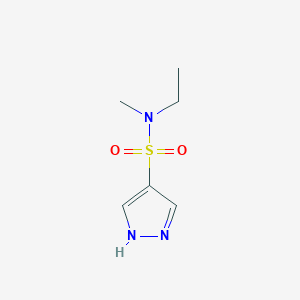![molecular formula C13H18BrNO2 B1429741 Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate CAS No. 1218613-28-5](/img/structure/B1429741.png)
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Vue d'ensemble
Description
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, also known as 2-(4-bromophenyl)-2-[(propan-2-yl)amino]ethanoic acid, is an organic compound with a molecular formula of C10H13BrN2O2. It is a colorless to yellowish solid that is soluble in organic solvents. This compound has a variety of applications, including being used as a reagent in laboratory experiments and as a precursor for various chemical syntheses.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for the synthesis and characterization of compounds structurally related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the synthesis of related benzofuran derivatives involved alkaline hydrolysis of ethyl acetate precursors, demonstrating the utility of these methods in generating compounds with potential biological activity (Choi et al., 2007). Similarly, the synthesis of substituted phenyl azetidines as potential antimicrobial agents highlights the versatility of related bromophenyl compounds in medicinal chemistry (Doraswamy & Ramana, 2013).
Crystallography and Molecular Structure
The detailed characterization of molecular structures through crystallography provides insight into the properties of these compounds. For example, the study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate elucidates the orthorhombic crystal structure, offering clues into its potential applications in material science or pharmacology (Sapnakumari et al., 2014).
Chemical Reactions and Mechanisms
The exploration of novel chemical reactions and mechanisms is another area of focus. Research on base-induced intramolecular aza-Michael reactions showcases the synthetic utility of bromophenyl compounds in accessing heterocyclic structures, which are prevalent in many pharmaceutical agents (Ramos et al., 2011). Additionally, studies on the synthesis and glucosidase inhibition of N-arylthiazole-2-amines and their acetate derivatives indicate the potential of these compounds in the development of new therapeutic agents (Babar et al., 2017).
Natural Products and Marine Fungi
Research into natural products has also benefited from the study of compounds related to Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate. For instance, the isolation of new compounds from marine fungi suggests the potential of such structures in discovering novel bioactive molecules (Wu et al., 2010).
Propriétés
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOANJXXAAASEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)

![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)


![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)


![[10]Cycloparaphenylene](/img/structure/B1429677.png)



![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)